1H-Tetrazole-5-propanamine
Overview
Description
1H-Tetrazole-5-propanamine is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-propanamine can be synthesized through several methods. One common approach involves the cyclization of azide and cyanide compounds. Another method includes the cyclization of azide and amine compounds. These reactions typically require specific catalysts and conditions to proceed efficiently.
For instance, a one-pot multicomponent reaction using lanthanum nitrate hexahydrate as a catalyst has been reported to yield high product yields. This method involves the condensation of aromatic aldehydes, hydroxylamine hydrochloride, and sodium azide under reflux conditions . Another approach utilizes microwave-assisted synthesis with reusable monodisperse platinum nanoparticles under microwave irradiation .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of heterogeneous catalysts, such as lanthanum nitrate hexahydrate, and environmentally friendly solvents like dimethylformamide (DMF) are preferred for their efficiency and sustainability .
Chemical Reactions Analysis
1H-Tetrazole-5-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atoms, where different substituents can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted tetrazole derivatives .
Scientific Research Applications
1H-Tetrazole-5-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1H-Tetrazole-5-propanamine exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), an enzyme involved in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition can lead to increased levels of GABA, which has implications for the treatment of epilepsy and other neurological disorders .
Comparison with Similar Compounds
1H-Tetrazole-5-propanamine can be compared with other tetrazole derivatives, such as:
1H-Tetrazole-5-amine: Similar in structure but lacks the propanamine side chain.
5-Substituted 1H-Tetrazoles: These compounds have various substituents at the 5-position, which can significantly alter their chemical and biological properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a bioisosteric replacement for carboxylic acids makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c5-3-1-2-4-6-8-9-7-4/h1-3,5H2,(H,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWCKCHEKRDLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NNN=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204770 | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56217-93-7 | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056217937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminopropyl-5-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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